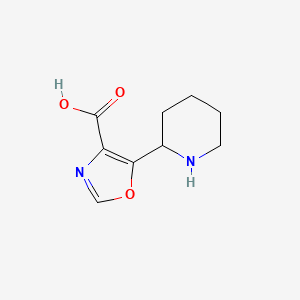
5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine and an oxazole ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反应分析
Types of Reactions
5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles can be used in substitution reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceuticals with desired properties.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine and oxazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in pharmaceuticals.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom, also found in various bioactive compounds.
Pyridine: A six-membered ring containing one nitrogen atom, similar to piperidine but with a different electronic structure.
Uniqueness
5-(Piperidin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the combination of the piperidine and oxazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse properties. The presence of both rings allows for a wide range of chemical modifications, making it a valuable compound in research and development.
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
5-piperidin-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-8(14-5-11-7)6-3-1-2-4-10-6/h5-6,10H,1-4H2,(H,12,13) |
InChI 键 |
QIZGODMHDYCVQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=C(N=CO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
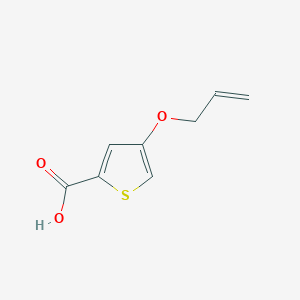

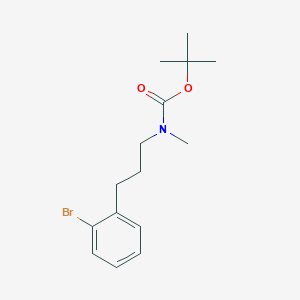

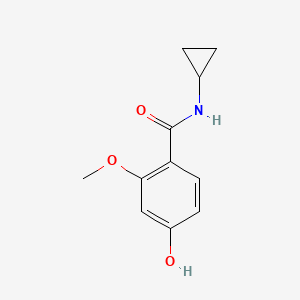
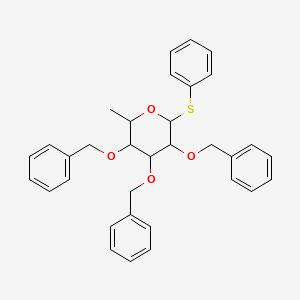

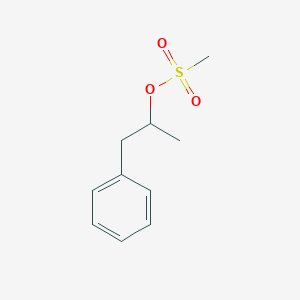



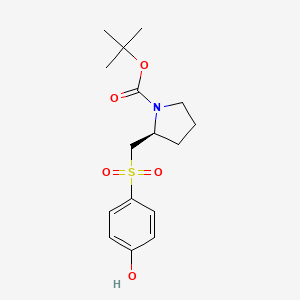
![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)
